molecular formula C12H14O5 B1619343 2,4-O-Benzylidene-L-xylose CAS No. 30608-02-7

2,4-O-Benzylidene-L-xylose

Cat. No.: B1619343
CAS No.: 30608-02-7
M. Wt: 238.24 g/mol
InChI Key: MLCKHSIBLXIZKN-FEZOTEKNSA-N
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Description

2,4-O-Benzylidene-L-xylose is a sugar derivative generally utilized in biomedical projects related to drug synthesis . Specifically, it has a role in the creation of antiviral drugs to combat viral diseases by inhibiting their functionality within the host body .


Synthesis Analysis

The sonochemical synthesis of benzylidene derivatives of enolizable carbonyls, which includes this compound, has been described in a research paper . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .


Molecular Structure Analysis

The molecular formula of this compound is C12H14O5 . Its molecular weight is 238.24 g/mol .


Chemical Reactions Analysis

The reaction of carbohydrates with aldehydes and ketones has been comprehensively reviewed . The acetal formation is believed to be a stepwise process that initially involves the hemiacetal formation .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 458.1°C . Its density is predicted to be 1.362 g/cm3 . The pKa value is predicted to be 12.74 .

Scientific Research Applications

  • Synthesis of Chemical Compounds : 2,4-O-Benzylidene-L-xylose has been used in the synthesis of various chemical compounds. For instance, it was converted via a Wittig reaction into a compound that served as a weak inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis (Kuszmann & Podányi, 1992).

  • Catalysis : Xylose, which includes this compound, has been used as a green and biodegradable catalyst for the synthesis of various derivatives, demonstrating its utility in environmentally friendly chemical processes (Hashemi-Shahri et al., 2015).

  • Study of Sugar Derivatives : Research into the properties and reactions of sugar derivatives, including this compound, has been a subject of interest. Studies have explored how these sugars form rings and react under various conditions (Angyal & James, 1970).

  • Biochemical Applications : In the field of biochemistry, derivatives of this compound have been used in the synthesis of compounds like phytosphingosine and lactosyl-ceramides, which have implications in cellular and molecular biology (Schmidt & Maier, 1988).

  • Biotechnological Production : this compound, as a component of xylose, has been used in biotechnological applications such as the production of 1,2,4-butanetriol from renewable biomass, demonstrating its role in sustainable chemical production (Cao et al., 2015).

  • Mass Spectrometry : The compound has also been investigated using mass spectrometry to understand the effects of stereochemical factors, showcasing its relevance in analytical chemistry (Vul'fson et al., 1966).

Safety and Hazards

When handling 2,4-O-Benzylidene-L-xylose, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

(4S,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2/t9-,10+,11+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCKHSIBLXIZKN-FEZOTEKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)C=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952879
Record name 2,4-O-Benzylidenepentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30608-02-7
Record name L-Xylose, 2,4-O-(phenylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030608027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-O-Benzylidenepentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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